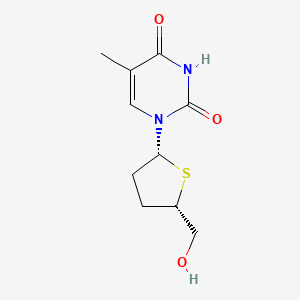

4'-Thio-3'-deoxythymidine

Description

Structure

3D Structure

Properties

CAS No. |

137819-79-5 |

|---|---|

Molecular Formula |

C10H14N2O3S |

Molecular Weight |

242.30 g/mol |

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O3S/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1 |

InChI Key |

AWQMUZPJUKKIPU-JGVFFNPUSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](S2)CO |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(S2)CO |

Origin of Product |

United States |

Cellular Disposition and Intracellular Metabolism of 4 Thio 3 Deoxythymidine

Mechanisms of Cellular Uptake and Transport

The initial and rate-limiting step for the action of many nucleoside analogs is their transport across the cell membrane. This process is primarily mediated by specialized protein channels known as nucleoside transporters.

The cellular entry of 4'-thiothymidine (B166157) is predominantly facilitated by equilibrative nucleoside transporters (ENTs). nih.govnih.gov These transporters are integral membrane proteins that allow the bidirectional movement of nucleosides and their analogs down their concentration gradient. nih.gov Studies have demonstrated that the transport of 4'-thiothymidine is significantly inhibited by nitrobenzylmercaptopurine ribonucleoside (NBMPR), a potent and specific inhibitor of ENTs. nih.govnih.gov This sensitivity to NBMPR strongly indicates that ENTs, particularly ENT1, are the primary conduits for 4'-thiothymidine influx into cells. nih.gov The reliance on ENT1 for transport is a key characteristic that can influence the compound's selective uptake in proliferating cells, which often exhibit higher levels of this transporter. nih.gov

The kinetics of 4'-thiothymidine transport have been investigated in various cell lines, notably in human adenocarcinoma cells (A549). nih.govnih.gov In these cells, the uptake of 4'-thiothymidine is characterized by a biphasic pattern, with a rapid initial influx followed by a slower, more sustained uptake phase. nih.gov While the general shape of the uptake curve is similar at both 20°C and 37°C, the rate of uptake is slightly higher at the physiological temperature of 37°C. nih.gov

Table 1: Comparative Uptake and Transport Characteristics of 4'-Thiothymidine and Thymidine (B127349) in A549 Cells

| Parameter | 4'-Thiothymidine | Thymidine |

| Primary Transport Mechanism | Equilibrative Nucleoside Transporters (ENTs) | Equilibrative Nucleoside Transporters (ENTs) |

| NBMPR Inhibition | ~82.5% reduction in uptake | ~98.1% reduction in uptake |

| Uptake Kinetics | Biphasic: rapid initial uptake, followed by slower phase | Hyperbolic curve, reaching a plateau |

| Relative Intracellular Accumulation | ~1/10th of Thymidine | High |

| Temperature Effect (37°C vs 20°C) | Slightly higher uptake at 37°C | Slightly higher uptake at 37°C |

| Data derived from studies on human adenocarcinoma cell line A549. nih.gov |

Intracellular Phosphorylation Pathways of 4'-Thio-3'-deoxythymidine

Once inside the cell, 4'-thiothymidine must be converted into its triphosphate form to be recognized by DNA polymerases and incorporated into the growing DNA chain. This activation process is a sequential phosphorylation cascade catalyzed by specific cellular kinases.

The initial and critical step in the intracellular metabolism of 4'-thiothymidine is its phosphorylation to the monophosphate form. This reaction is primarily catalyzed by thymidine kinase (TK). researchgate.net Mammalian cells contain two main isoenzymes of thymidine kinase: the cytosolic, cell-cycle-dependent thymidine kinase 1 (TK1) and the constitutively expressed mitochondrial thymidine kinase 2 (TK2). uni-freiburg.de

Studies have shown that 4'-thiothymidine is a specific substrate for TK1. nih.gov This specificity is significant because TK1 activity is closely linked to cell proliferation, being elevated in actively dividing cells. researchgate.net In contrast, thymidine is a substrate for both TK1 and TK2. researchgate.net The selective phosphorylation by TK1 contributes to the potential of 4'-thiothymidine as a marker for proliferating tissues. While TK1 has a restricted substrate specificity, it can tolerate modifications at the 3'-position of the sugar ring, which is consistent with its ability to phosphorylate 4'-thiothymidine. nih.gov TK2, on the other hand, exhibits a broader specificity for pyrimidine (B1678525) bases but is less tolerant of sugar modifications at the 2' and 3' positions, making it a poor kinase for many nucleoside analogs with altered sugar moieties. nih.gov

Following the initial phosphorylation by TK1, 4'-thiothymidine monophosphate (4'-thio-TMP) is sequentially phosphorylated to its diphosphate (B83284) (4'-thio-TDP) and triphosphate (4'-thio-TTP) forms. The conversion of the monophosphate to the diphosphate is catalyzed by thymidylate kinase. drugbank.com Subsequently, the diphosphate is converted to the active triphosphate metabolite by nucleoside diphosphate kinases. nih.gov

The metabolic kinetics of 4'-thiothymidine are notably slower and more complex than those of thymidine. nih.govnih.gov In A549 cells, intracellular levels of the parent nucleoside, 4'-thiothymidine, peak at around 30 minutes and then decline. nih.gov The monophosphate metabolite (4'-thio-TMP) also reaches its peak at 30 minutes but then remains at a stable level for the subsequent 90 minutes of incubation. nih.gov The triphosphate form (4'-thio-TTP) accumulates more slowly, peaking at 60 minutes before its levels begin to decline. nih.gov This decrease in 4'-thio-TTP coincides with an exponential increase in its incorporation into DNA, suggesting that the conversion of the diphosphate to the triphosphate may be a rate-limiting step or that the triphosphate form is rapidly utilized by DNA polymerases. nih.govresearchgate.net

Table 2: Intracellular Metabolism of 4'-Thiothymidine in A549 Cells

| Metabolite | Peak Time | Subsequent Trend (up to 120 min) |

| 4'-Thiothymidine (nucleoside) | 30 min | Decline |

| 4'-Thio-TMP (monophosphate) | 30 min | Stable |

| 4'-Thio-TTP (triphosphate) | 60 min | Decline (coinciding with DNA incorporation) |

| Data based on in vitro studies in human adenocarcinoma cell line A549. nih.gov |

Metabolic Fate and Resistance to Catabolism

A significant advantage of 4'-thiothymidine over the natural nucleoside thymidine is its resistance to catabolism. Thymidine is rapidly degraded by the enzyme thymidine phosphorylase (TP), which can complicate its use in certain applications. nih.govnih.gov In contrast, 4'-thiothymidine is resistant to this enzymatic breakdown. nih.govnih.gov This resistance to catabolism ensures that a greater proportion of the compound remains available for the anabolic phosphorylation pathway and subsequent incorporation into DNA. researchgate.net The ultimate metabolic fate of 4'-thiothymidine, following its successful transport and phosphorylation, is its incorporation into the DNA of proliferating cells. nih.govnih.gov

Comparative Metabolic Stability of 4'-Thiothymidine with Natural Thymidine and Other Analogs

While TdR is efficiently incorporated into DNA, its rapid catabolism by thymidine phosphorylase is a major drawback. researchgate.net In contrast, 4DST is resistant to this catabolic process. nih.gov Another analog, FLT, is also resistant to catabolism but is not incorporated into DNA. nih.govnih.gov 4DST, however, shares the advantage of being incorporated into DNA, similar to the natural nucleoside. nih.govnih.gov

In vitro studies have shown that the uptake of 4DST is about one-tenth that of TdR. researchgate.net Despite this slower uptake, the subsequent metabolic steps leading to DNA incorporation proceed, albeit at a different rate compared to thymidine. The conversion of 4DST-diphosphate to 4DST-triphosphate may be slow, or the triphosphate form might be less stable than that of thymidine. researchgate.net

Table 1: Comparative Metabolism of Nucleoside Analogs in A549 Human Adenocarcinoma Cells

| Tracer | Catabolism by Thymidine Phosphorylase | Incorporation into DNA | Overall Metabolism Rate |

| Thymidine (TdR) | Rapid | Yes | Fast |

| 4'-Thiothymidine (4DST) | Resistant | Yes | Slow nih.gov |

| 3'-fluoro-3'-deoxythymidine (FLT) | Resistant | No nih.govnih.gov | Slower than TdR, faster than 4DST nih.gov |

Incorporation into Nucleic Acid Structures

Integration of 4'-Thiothymidine into Cellular DNA Strands

4'-Thiothymidine (4DST) is actively incorporated into the DNA of proliferating cells. nih.govnih.gov Following its transport into the cell, 4DST undergoes phosphorylation to its triphosphate form, 4'-thiothymidine triphosphate (4DST-TP), which then serves as a substrate for DNA polymerases. nih.govnih.gov Studies using radiolabeled 4DST have confirmed its presence in the DNA fraction of various tissues, particularly those with high rates of cell division such as the spleen, duodenum, thymus, and tumors. nih.gov

The kinetics of this process show that while the initial uptake and phosphorylation of 4DST may be slower compared to natural thymidine, the incorporation into DNA is a key feature of its intracellular fate. nih.gov In human adenocarcinoma cell lines, an exponential increase in the amount of 4DST in DNA has been observed over time, eventually constituting the majority of the intracellular tracer. nih.gov The 5'-triphosphate of 4-thiothymidine (B1630790) has been demonstrated to be an excellent substrate for both the Klenow fragment of E. coli DNA polymerase I and HIV-1 reverse transcriptase, with kinetic efficiency close to that of the natural substrate, TTP. nih.govresearchgate.net

Impact of 4'-Thiothymidine Incorporation on DNA Replication Dynamics

The incorporation of 4'-thiothymidine into DNA strands has implications for DNA replication and structure. The substitution of sulfur for oxygen in the furanose ring can introduce subtle changes to the DNA backbone. While the 4-thio group does not significantly destabilize DNA duplexes, its presence can affect the interaction of DNA with enzymes involved in replication and repair. researchgate.netnih.gov

For instance, an oligodeoxynucleotide containing 2'-deoxy-4'-thiothymidine was found to be a poor substrate for both EcoRV restriction endonuclease and its associated methylase, particularly when the analog was positioned near the cleavage site. nih.gov While the binding of the enzyme to the DNA was not affected, the catalytic rate was drastically reduced, suggesting that the modification interferes with the precise conformational changes required for enzymatic activity. nih.gov This indicates that the presence of 4'-thiothymidine in a DNA template could potentially alter the dynamics of DNA replication and transcription by affecting the function of polymerases and other DNA-processing enzymes. medchemexpress.com

Table 2: Kinetic Parameters for the Incorporation of 4S-TTP by DNA Polymerases

| Enzyme | Substrate | kcat/Km (relative to TTP) | Reference |

| Klenow fragment (E. coli DNA polymerase I) | 4S-TTP | ~1/3 of TTP | nih.govresearchgate.net |

| HIV-1 Reverse Transcriptase | 4S-TTP | ~1/3 of TTP | nih.govresearchgate.net |

Molecular and Cellular Mechanisms of Action of 4 Thio 3 Deoxythymidine

Modulation of DNA Synthesis and Replication Pathways

The primary mechanism by which many nucleoside analogs exert their effects is through the disruption of DNA synthesis and replication. This is achieved either by direct inhibition of the enzymes responsible for DNA elongation or by being incorporated into the growing DNA strand, leading to structural and functional perturbations.

Once inside a cell, nucleoside analogs like 4'-Thio-3'-deoxythymidine are phosphorylated to their active triphosphate form. This triphosphate metabolite can then act as a competitive inhibitor or a substrate for DNA polymerases. The defining structural feature of this compound is the absence of a hydroxyl group at the 3'-position of the deoxyribose sugar. This modification is critical to its mechanism as a DNA chain terminator.

During DNA replication, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). excedr.com Because this compound triphosphate lacks the 3'-hydroxyl group, its incorporation into a nascent DNA strand prevents the subsequent addition of the next nucleotide, effectively halting DNA chain elongation. nih.gov

This mechanism of competitive inhibition and chain termination has been demonstrated for other 3'-modified nucleoside analogs. For instance, 3'-azido-3'-deoxythymidine triphosphate (the active form of Zidovudine (B1683550) or AZT) is a competitive inhibitor of hepatitis B virus DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov Studies showed it has an inhibition constant (Ki) of approximately 0.04 µM against this viral polymerase. nih.gov This established mechanism for 3'-deoxy analogs strongly suggests that this compound triphosphate would similarly inhibit DNA polymerases by competing with endogenous dTTP and, upon incorporation, would act as an obligate chain terminator.

The incorporation of nucleoside analogs can lead to significant changes in the structure and stability of the DNA duplex. The substitution of the oxygen atom at the 4'-position of the furanose ring with a sulfur atom, as in 4'-thiothymidine (B166157), has profound conformational consequences for the DNA backbone.

Research on oligonucleotides fully composed of 2'-deoxy-4'-thionucleosides (4'-thioDNA) has revealed that they adopt a structure that is more akin to an A-form helix, which is characteristic of RNA duplexes, rather than the canonical B-form helix of DNA. nih.gov This structural shift is significant, as the geometry of the major and minor grooves in A-form DNA is different from that of B-form DNA, which can affect the binding of DNA-interacting proteins such as transcription factors and enzymes.

Furthermore, this altered conformation confers resistance to certain enzymes. For example, a 4'-thioDNA duplex is completely resistant to digestion by DNase I, an enzyme that typically cleaves B-form DNA. nih.gov Conversely, the 4'-thioDNA duplex can competitively inhibit the hydrolysis of an RNA duplex by RNase V1, an enzyme specific for RNA duplexes, suggesting that its structure mimics that of RNA. nih.gov

Studies have confirmed that 4'-thiothymidine can be phosphorylated and incorporated into the DNA of mammalian cells. osti.gov The incorporation of this compound would therefore not only terminate chain elongation but also introduce these significant conformational alterations at the point of termination, potentially disrupting the normal recognition and processing of the DNA by the cellular machinery.

Enzyme Interaction Profiles and Inhibitory Activities

The biological activity of nucleoside analogs is heavily dependent on their interaction with various cellular enzymes. These interactions determine the efficiency of their activation (phosphorylation), their potential for inhibiting key metabolic pathways, and their influence on epigenetic regulatory mechanisms.

For thymidine (B127349) analogs to become active, they must first be phosphorylated to their monophosphate form by thymidine kinase (TK). There are two main forms of this enzyme in mammalian cells: the cytosolic, cell-cycle-dependent thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). Furthermore, many viruses, such as herpes simplex virus (HSV), encode their own thymidine kinase.

Viral TKs often have a broader substrate specificity than their human counterparts, allowing them to phosphorylate a wider range of nucleoside analogs. This difference in substrate recognition is a cornerstone of antiviral chemotherapy. The activity of viral TK is often essential for the virulence of the virus, particularly in non-dividing cells where cellular TK levels are low. nih.gov For instance, TK-negative strains of HSV-1 show significantly reduced virulence. nih.gov

The activation of this compound is presumed to be initiated by a thymidine kinase. The efficiency of this phosphorylation by viral versus cellular TKs would be a critical determinant of its selective activity. Some mutant viral TKs have been shown to be temperature-sensitive and less affected by feedback inhibition from dTTP, which could influence the activation of analog substrates under specific conditions. nih.gov

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of pyrimidines. It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP), which is then phosphorylated to dTTP for DNA synthesis. nih.govnih.gov Inhibition of TS leads to a depletion of dTMP and an accumulation of dUMP, which can cause DNA damage and cell death. nih.gov This makes TS a key target for some anticancer drugs. wikipedia.orgresearchgate.net

The metabolites of this compound are not expected to be significant inhibitors of thymidylate synthase. Research on the closely related compound, 4'-thio-2'-deoxycytidine (T-dCyd), showed that although it is deaminated to 4'-thio-2'-deoxyuridine, very little is subsequently converted to 4'-thio-thymidine nucleotides. nih.gov This suggests that the metabolic pathway that would produce a substrate or inhibitor for TS from a 4'-thio-nucleoside is not efficient. Therefore, it is unlikely that this compound or its metabolites directly inhibit thymidylate synthase activity.

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification. DNMT1 is responsible for maintaining methylation patterns during DNA replication and is often overexpressed in cancer cells. netrf.orgnetrf.org The inhibition or depletion of DNMT1 is a recognized therapeutic strategy. nih.gov

Analogs of this compound have demonstrated potent activity against DNMT1. Specifically, 4'-thio-2'-deoxycytidine (T-dCyd) and its 5-aza derivative, 5-aza-4'-thio-2'-deoxycytidine (B3060956) (aza-T-dCyd), are effective DNMT1-depleting agents. nih.govnetrf.orgmedchemexpress.com These compounds are incorporated into DNA, where they can form covalent complexes with DNMT1, leading to the enzyme's degradation. nih.gov This depletion of DNMT1 can reverse hypermethylation of tumor suppressor genes and inhibit tumor growth. medchemexpress.com

Aza-T-dCyd, in particular, has been shown to potently deplete DNMT1 in various leukemia and carcinoma cell lines. medchemexpress.com This activity against DNMT1 by a 4'-thio-nucleoside analog highlights a significant mechanism of action that may be shared by other compounds in this class, including this compound, following its incorporation into DNA.

Interactive Data Table: In Vitro Activity of a 4'-Thio-Nucleoside Analog

The following table summarizes the 50% inhibitory concentrations (IC50) for the related compound 5-Aza-4'-thio-2'-deoxycytidine in various cancer cell lines after 72 hours of exposure. medchemexpress.com

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | Leukemia | 0.2 |

| KG1a | Leukemia | 0.06 |

| NCI-H23 | Lung Carcinoma | 4.5 |

| HCT-116 | Colon Carcinoma | 58 |

| IGROV-1 | Ovarian Carcinoma | 36 |

Photobiological Mechanisms of Action

Unlike the canonical DNA bases, which have minimal absorption at UVA wavelengths (320-400 nm), 4'-thiothymidine (S4TdR) possesses a strong absorption profile within the UVA spectrum. acs.orgresearchgate.net This characteristic is central to its function as a photosensitizer. The process of photoactivation begins when S4TdR, incorporated into a DNA strand, absorbs UVA photons.

Research using time-resolved thermal lensing and transient absorption measurements has elucidated the subsequent photophysical events. acs.org Upon absorbing UVA energy, S4TdR is promoted from its ground state to an electronically excited singlet state, specifically the S2(ππ) state. This is followed by a rapid internal conversion to a lower-energy singlet state, S1(nπ). From this S1 state, the molecule undergoes a highly efficient process called intersystem crossing (ISC) to populate a long-lived triplet state, T1(ππ*). acs.orgrsc.org The quantum yield for this intersystem crossing is remarkably high, approaching 1.0 ± 0.1. acs.org This excited triplet state is a key intermediate in the phototoxic mechanism. Furthermore, the excited S4TdR can transfer its energy to molecular oxygen, generating reactive singlet oxygen (¹O₂), with an estimated quantum yield of 0.50 ± 0.10. acs.org This production of reactive oxygen species and the formation of the S4TdR triplet state are the initial crucial steps that lead to the creation of cytotoxic DNA lesions. nih.govacs.org

Table 1: Photophysical Properties of 4'-Thiothymidine (S⁴-TdR)

| Property | Value/Description | Source |

|---|---|---|

| Absorption Maximum | Strong absorption in the UVA region (320-400 nm) | acs.orgresearchgate.net |

| Excited State Pathway | S₂ (ππ) → S₁ (nπ) → T₁ (ππ*) | acs.org |

| Intersystem Crossing (ISC) Quantum Yield | 1.0 ± 0.1 | acs.org |

| Singlet Oxygen (¹O₂) Generation Quantum Yield | 0.50 ± 0.10 | acs.org |

The combination of non-toxic concentrations of 4'-thiothymidine and non-lethal doses of UVA radiation synergistically triggers programmed cell death, or apoptosis, in proliferating cells. nih.govnih.gov This has been demonstrated in various cultured human cell lines. Morphological changes characteristic of apoptosis, such as cell shrinkage, rounding, and fractionation into apoptotic bodies, are observed only when cells are treated with both S4TdR and UVA light. nih.gov

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining confirms this apoptotic mechanism. Following combined treatment, cells sequentially become Annexin V-positive (indicating early apoptosis) and later Annexin V/PI-positive (indicating late apoptosis or secondary necrosis). nih.gov A significant finding in the study of this pathway is its independence from the tumor suppressor protein p53. Cell death, measured by both apoptosis assays and clonal survival, occurs to a similar extent in cells with wild-type p53 and those with a p53-null background. nih.gov This indicates that the S4TdR/UVA-induced apoptotic cascade can bypass the classical p53-dependent pathway, which is often inactivated in cancer cells. This p53-independent mechanism makes the therapeutic strategy potentially applicable to a broader range of tumors, including those with mutated or inactivated p53. nih.gov

Mechanisms of Cytotoxicity Independent of Direct DNA Replication Inhibition

The cytotoxicity of this compound is not primarily caused by the direct steric hindrance or termination of DNA replication, a mechanism common to many nucleoside analogs. nih.gov While the compound must be incorporated into DNA via the thymidine kinase salvage pathway, its presence alone is not highly toxic. nih.govnih.gov Instead, its cytotoxicity is almost entirely dependent on the secondary event of UVA photoactivation. nih.gov

The compound does not appear to induce the mismatch repair (MMR)-related toxicity that is characteristic of other thiobases like 6-thioguanine. nih.gov The primary mechanism of cell killing stems from the formation of bulky DNA photoproducts upon UVA irradiation of the S4TdR-containing DNA. nih.gov The exact nature of all these lesions is still under investigation, but their formation is the critical cytotoxic event. acs.orgresearchgate.net

Evidence for this mechanism comes from studies using DNA repair-deficient cell lines. Cells defective in nucleotide excision repair (NER), the pathway responsible for removing bulky, helix-distorting lesions, are profoundly sensitized to S4TdR/UVA treatment. For instance, xeroderma pigmentosum cells, which lack functional NER, can be up to 1000-fold more sensitive than repair-proficient cells. nih.gov This demonstrates that the cytotoxic lesions are bulky adducts that are recognized and processed by the NER pathway. The cytotoxicity, therefore, arises not from inhibiting the replication machinery directly, but from creating significant DNA damage that overwhelms the cell's repair capacity, ultimately triggering apoptosis. nih.gov

Preclinical Antiviral Research on 4 Thio 3 Deoxythymidine Analogs

Investigational Activity against Herpesviruses (e.g., Herpes Simplex Virus, Cytomegalovirus)

A series of 4'-thiopyrimidine nucleoside analogs have demonstrated notable antiviral activity against several herpesviruses in preclinical studies. nih.gov Specifically, 4'-thio-2'-deoxyuridine derivatives have shown significantly higher potency against herpes simplex virus (HSV) compared to their corresponding 4'-oxy counterparts, with some being 20 to 600 times more active. nih.govnih.govresearchgate.net This class of compounds, including analogs like (E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridine, has significant activity against some herpesviruses. nih.gov

Further research has also evaluated these analogs against cytomegalovirus (CMV). nih.gov While human cytomegalovirus (HCMV) does not encode its own thymidine (B127349) kinase (TK), the anti-MCMV activity of related compounds like trifluorothymidine (TFT) has been shown to depend on host cell TK. nih.gov The activity of 4'-thio analogs against CMV highlights their broad potential within the herpesvirus family. nih.gov For instance, 4'-thioIDU, a 5-iodo substituted analog, exhibited activity against both alphaherpesviruses and CMV. nih.govmdpi.com

The primary mechanism for the selective action of many 4'-thio nucleoside analogs against herpesviruses is their preferential phosphorylation by the virus-encoded thymidine kinase (TK). nih.govnih.govebi.ac.uk Herpes simplex virus type 1 (HSV-1) TK is a key enzyme in the viral replication cycle that can phosphorylate a broader range of nucleoside analogs than human cellular TKs. ebi.ac.ukproteopedia.org

Biochemical investigations have revealed that several 4'-thio-2'-deoxyuridines are more efficiently phosphorylated to their monophosphate and diphosphate (B83284) forms by HSV-1 TK than their 4'-oxy equivalents. nih.govnih.govresearchgate.net This preferential activation is a critical first step, as the nucleoside analog must be converted to its triphosphate form to exert its antiviral effect. ebi.ac.ukwashington.edu This difference in substrate specificity between the viral and human kinases is a cornerstone of selective antiviral therapy, allowing the drug to be activated primarily within infected cells. ebi.ac.ukwikipedia.org The resistance of these 4'-thio compounds to degradation by human thymidine phosphorylase further enhances their bioavailability for viral TK. nih.govnih.gov

Once phosphorylated to their active triphosphate form within an HSV-infected cell, 4'-thio-2'-deoxyuridine analogs inhibit viral replication by interfering with viral DNA synthesis. nih.govnih.gov The triphosphate derivative acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase. nih.gov

The primary mechanisms of inhibition are:

Incorporation into Viral DNA: The triphosphate form of the analog is incorporated into the growing viral DNA chain. nih.govnih.govresearchgate.net

Chain Termination: After incorporation, the modification in the sugar ring can disrupt the normal formation of phosphodiester bonds, leading to premature termination of the DNA chain. This action blocks the synthesis of complete viral genomes. sciencesnail.compharmacology2000.comnih.gov

Enhanced Inhibition: 4'-thio-2'-deoxyuridines are better inhibitors of [3H]thymidine incorporation in HSV-1-infected cells compared to their 4'-oxy counterparts. nih.govnih.gov A contributing factor to their efficacy is that after being incorporated into viral DNA, they are not recognized or removed by viral or human uracil-DNA glycosylases, enzymes that would typically excise such abnormal bases. This ensures the terminated chain remains, effectively halting replication. nih.govnih.govresearchgate.net

Investigational Activity against Orthopoxviruses (e.g., Vaccinia Virus)

In the search for new countermeasures against orthopoxviruses, several 4'-thionucleosides have been identified as potent inhibitors. nih.govnih.gov A notable example is the 5-iodo analog, 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil, commonly known as 4'-thioIDU. This compound has demonstrated excellent antiviral activity against vaccinia virus and cowpox virus in cell culture, with an effective concentration of about 1 µM. nih.govnih.govnih.gov

The mechanism of action for 4'-thioIDU involves the inhibition of viral DNA synthesis. nih.govnih.gov Immunofluorescence studies have shown that 4'-thioIDU is incorporated into viral DNA specifically within the "virus factories" in the cytoplasm of infected cells, with no detectable incorporation into the host cell's nuclear DNA. mdpi.comresearchgate.net This suggests the compound is a substrate for the viral DNA polymerase and specifically targets viral replication. mdpi.comresearchgate.net The antiviral activity is at least partially dependent on the viral thymidine kinase, as a TK-deficient vaccinia virus showed reduced susceptibility to the compound. nih.govnih.govnih.gov

Antiviral Activity of 4'-ThioIDU against Orthopoxviruses

Investigational Activity against Human Immunodeficiency Virus (HIV)

Research into 4'-thio analogs has also extended to their potential activity against the human immunodeficiency virus (HIV). A series of 2',3'-dideoxy-4'-thionucleoside analogues, which are structurally related to 4'-Thio-3'-deoxythymidine, have been synthesized and evaluated for their ability to inhibit HIV in vitro. nih.gov

Among the synthesized compounds were 4'-thioddC (2',3'-Dideoxy-4'-thiocytidine) and 4'-thioAZT (3'-azido-4'-thio-deoxythymidine). nih.govnih.gov Of these, 2',3'-Dideoxy-4'-thiocytidine displayed modest but significant anti-HIV activity in cell culture. nih.gov However, another study reported that 3'-azido-4'-thio-deoxythymidine did not show detectable biological activity against HIV. nih.gov

The mechanism of action for nucleoside analogs against HIV is the inhibition of the viral enzyme reverse transcriptase (RT). sciencesnail.compharmacology2000.com This enzyme is essential for the virus to convert its RNA genome into a DNA copy, which is then integrated into the host cell's genome. sciencesnail.comyoutube.com

Like other nucleoside reverse transcriptase inhibitors (NRTIs), 4'-thio analogs must be activated within the host cell through phosphorylation to their triphosphate form. pharmacology2000.comdroracle.ai This active triphosphate metabolite then acts as a competitive inhibitor of the natural deoxynucleotide triphosphates for the HIV reverse transcriptase. droracle.ai The enzyme incorporates the analog into the growing viral DNA strand. Because these analogs lack a proper 3'-hydroxyl group, their incorporation prevents the formation of the next phosphodiester bond, causing premature chain termination and halting the synthesis of viral DNA. sciencesnail.compharmacology2000.com

Analysis of Investigational Resistance Mechanisms in Viral Models (in vitro)

The development of viral resistance is a critical aspect of antiviral drug research. For this compound analogs, resistance mechanisms have been investigated in various viral models.

Herpesviruses: Resistance to nucleoside analogs in herpesviruses often arises from mutations in the viral thymidine kinase (TK) gene. wikipedia.org Since preferential phosphorylation by viral TK is essential for the activation of these drugs, mutations that prevent or reduce this phosphorylation can render the virus resistant. nih.govnih.govwashington.edu

Orthopoxviruses: In studies with 4'-thioIDU, a recombinant vaccinia virus that lacked a functional thymidine kinase gene (VVTK-) exhibited reduced susceptibility to the compound. nih.govresearchgate.net This confirms the role of viral TK in the drug's activation and suggests that mutations in this enzyme are a likely mechanism of resistance. nih.gov Notably, 4'-thioIDU retained full activity against vaccinia virus mutants that were resistant to other antiviral agents like cidofovir (B1669016) and ST-246, indicating a distinct mechanism of action. nih.govnih.govnih.gov

Human Immunodeficiency Virus (HIV): While specific resistance studies for this compound are not detailed, resistance patterns for closely related thionucleosides are well-documented. For instance, the M184V mutation in the HIV reverse transcriptase is a well-known pathway for resistance to lamivudine (B182088) (3TC), a 3'-thiacytidine analog. nih.gov This single amino acid substitution can increase the 50% inhibitory concentration (IC50) for the drug's active triphosphate form by over 250-fold. nih.gov Such mutations alter the enzyme's ability to discriminate between the drug and the natural nucleotide, reducing the efficiency of incorporation and thus conferring resistance.

Characterization of Viral Enzyme Mutations Conferring Resistance to this compound Analogs

The development of viral resistance is a significant challenge in antiviral therapy. For nucleoside reverse transcriptase inhibitors (NRTIs), including this compound and its analogs, resistance primarily arises from specific mutations in the viral polymerase enzyme—reverse transcriptase (RT) in Human Immunodeficiency Virus (HIV) and DNA polymerase in Hepatitis B Virus (HBV). These mutations alter the enzyme's structure and function, reducing its susceptibility to the inhibitor.

HIV Reverse Transcriptase Mutations

In HIV-1, resistance to thymidine analogs is a well-characterized phenomenon mediated by a set of mutations known as Thymidine Analog Mutations (TAMs). stanford.edustanford.edu These mutations are selected for during therapy with thymidine analogs like zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T). stanford.eduumn.edu The primary mechanism conferred by TAMs is the enhanced excision of the incorporated, chain-terminating nucleoside analog from the nascent DNA strand. stanford.edunih.gov This process, a form of pyrophosphorolysis, effectively "unblocks" the primer, allowing DNA synthesis to resume. stanford.edunih.gov

The classical TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. stanford.edu The accumulation of these mutations typically occurs in a stepwise manner, leading to progressively higher levels of resistance to a broad range of NRTIs, not just thymidine analogs. stanford.edu For instance, the T215Y/F and M41L mutations are particularly significant for high-level resistance. i-base.info

Another critical mutation is M184V or M184I in the YMDD motif of the RT active site. jci.orgnih.gov While primarily selected by cytidine (B196190) analogs like lamivudine (3TC), the M184V mutation has been shown to confer resistance to 4'-thio-analogs. In vitro selection studies with 2'-deoxy-3'-oxa-4'-thiocytidine ((+)dOTC) and its 5-fluoro-derivative ((-)dOTFC) resulted in the emergence of M184I and M184V mutations, respectively. nih.gov These mutations conferred a 6.5-fold and 10-fold decrease in susceptibility to the respective compounds. nih.gov

The interplay between different mutations is complex. The M184V mutation, while conferring resistance to some NRTIs, can increase susceptibility to others, including zidovudine and tenofovir. stanford.eduresearchgate.net However, when M184V coexists with TAMs, it often leads to a significant reduction in susceptibility to many NRTIs, including newer agents like Islatravir. mdpi.comnih.gov

| Mutation | Associated Analog Class | Primary Resistance Mechanism | Reference |

|---|---|---|---|

| M41L, D67N, K70R, L210W, T215Y/F, K219Q/E (TAMs) | Thymidine Analogs (e.g., Zidovudine, Stavudine) | Enhanced excision (primer unblocking) of the incorporated drug. stanford.edu | stanford.edustanford.edu |

| M184V/I | Cytidine Analogs (e.g., Lamivudine); 4'-Thio-analogs | Steric hindrance, reducing the efficiency of drug incorporation. | nih.gov |

| Q151M Complex | Multi-nucleoside resistance | Enhanced drug discrimination, preventing incorporation. stanford.edu | stanford.edui-base.info |

| K65R | Tenofovir, Abacavir, Didanosine | Enhanced drug discrimination. researchgate.net | researchgate.net |

Hepatitis B Virus Polymerase Mutations

In chronic HBV infection, resistance to nucleoside/nucleotide analogs (NAs) also emerges through mutations in the viral DNA polymerase. viralhepatitisjournal.org The most well-known resistance mutations occur in the conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif within the C domain (catalytic site) of the reverse transcriptase. jci.org

The rtM204V/I mutations are the primary substitutions responsible for resistance to lamivudine and other L-nucleoside analogs like telbivudine. jci.orgviralhepatitisjournal.org These mutations reduce the affinity of the polymerase for the drug triphosphate. Often, the rtM204V mutation is accompanied by a compensatory mutation, rtL180M, which helps restore the replication fitness of the virus that is impaired by the rtM204V mutation alone. viralhepatitisjournal.org

Research has also identified mutations outside the YMDD motif that contribute to resistance. For example, in patients receiving lamivudine, a mutation in the B domain of the polymerase, rtL528M, has been observed in conjunction with the YMDD mutations (rtM552I/V using a different numbering system). Studies have shown that the rtL528M mutation can restore the replication competence of YMDD mutants and further increase resistance to nucleoside analogs. jci.org Entecavir, a potent anti-HBV agent, can select for resistance in lamivudine-resistant strains through the addition of mutations at positions rtT184, rtS202, or rtM250. viralhepatitisjournal.org

| Mutation | Associated Analog(s) | Effect | Reference |

|---|---|---|---|

| rtM204V/I | Lamivudine, Telbivudine | Primary resistance mutation in the YMDD motif. viralhepatitisjournal.org | jci.orgviralhepatitisjournal.org |

| rtL180M | Lamivudine, Telbivudine | Compensatory mutation; restores viral replication fitness when present with rtM204V. viralhepatitisjournal.org | viralhepatitisjournal.org |

| rtA181T/V | Adefovir, Tenofovir | Confers resistance to acyclic phosphonates. | viralhepatitisjournal.org |

| rtN236T | Adefovir | Primary resistance mutation for Adefovir. viralhepatitisjournal.org | viralhepatitisjournal.org |

| rtL528M | Lamivudine | Cooperates with YMDD mutations to restore replication and increase resistance. jci.org | jci.org |

The characterization of these resistance mutations is crucial for the development of new analogs, including those based on the this compound scaffold, that can evade existing resistance mechanisms or present a higher genetic barrier to the development of new resistance.

Preclinical Anticancer Research on 4 Thio 3 Deoxythymidine Analogs

Evaluation of Antiproliferative Effects in Cancer Cell Lines (in vitro)

The antiproliferative activity of 4'-thionucleoside analogs has been evaluated across a range of human cancer cell lines. In vitro studies are crucial for determining the potency and selectivity of these compounds. The 2'-deoxycytidine (B1670253) analog, 5-aza-4'-thio-2'-deoxycytidine (B3060956) (aza-T-dCyd), has demonstrated potent growth inhibition in various cancer cell types. For instance, in leukemia cell lines, aza-T-dCyd showed significant efficacy with IC₅₀ values of 0.06 µM in KG1a and 0.2 µM in CCRF-CEM cells after 72 hours of treatment. medchemexpress.com Its activity extends to solid tumors, although with higher concentrations required, exhibiting IC₅₀ values of 4.5 µM in NCI-H23 lung carcinoma, 36 µM in IGROV-1 ovarian carcinoma, and 58 µM in HCT-116 colon carcinoma cells. medchemexpress.com

Another analog, 4'-thio-2'-deoxycytidine (T-dCyd), also displayed marked antiproliferative effects, particularly in leukemia cell lines. researchgate.net However, its efficacy was found to be more cell-line dependent compared to aza-T-dCyd. While potent in CCRF-CEM and KG1a leukemia cells, it was less effective in HCT-116 colon or IGROV-1 ovarian tumor lines, suggesting that minor structural differences between these analogs can lead to different mechanisms of action and cellular responses. researchgate.net

Furthermore, the well-known nucleoside analog zidovudine (B1683550) (3'-azido-3'-deoxythymidine, AZT) has been shown to inhibit the growth of several breast cancer cell lines, though at a wide range of concentrations. nih.gov This highlights the broad investigation into modified nucleosides for their anticancer potential.

Table 1: In Vitro Antiproliferative Activity of 5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) Data represents the half-maximal inhibitory concentration (IC₅₀) after 72 hours of exposure.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| KG1a | Leukemia | 0.06 medchemexpress.com |

| CCRF-CEM | Leukemia | 0.2 medchemexpress.com |

| NCI-H23 | Lung Carcinoma | 4.5 medchemexpress.com |

| IGROV-1 | Ovarian Carcinoma | 36 medchemexpress.com |

| HCT-116 | Colon Carcinoma | 58 medchemexpress.com |

Role of DNA Incorporation in Antineoplastic Activity

A primary mechanism for the anticancer activity of many nucleoside analogs is their incorporation into the DNA of proliferating cells. Following cellular uptake, these compounds are phosphorylated to their active triphosphate forms by cellular kinases. The 5'-triphosphate of 4'-thiothymidine (B166157) (4S-TTP), for example, has been shown to be an excellent substrate for DNA polymerases, including the Klenow fragment of E. coli DNA polymerase I and HIV-1 reverse transcriptase, with kinetic efficiency (kcat/Km) values close to that of the natural substrate, TTP. nih.govresearchgate.net

Similarly, studies on 4'-thiothymidine (4DST) confirm that it is incorporated into DNA, a feature that distinguishes it from other analogs like 3'-fluoro-3'-deoxythymidine (FLT) which is not incorporated. nih.gov The analog 4'-thio-2'-deoxycytidine (T-dCyd) is also readily phosphorylated and subsequently integrated into cellular DNA. researchgate.net This incorporation is a critical step, as the presence of the modified nucleotide within the DNA strand is what leads to the disruption of normal DNA function and contributes to the compound's cytotoxic effects.

Once incorporated into the DNA helix, 4'-thionucleosides can disrupt its function through several mechanisms. The substitution of the furanose oxygen with the larger sulfur atom induces subtle conformational changes in the sugar-phosphate backbone of the DNA strand. oup.com While these changes are minor, they can be sufficient to interfere with the processes of DNA replication and repair.

A key consequence of this structural alteration is the inhibition of enzymes that interact with DNA. For example, the presence of an incorporated 4'-thiothymidylate in the target sequence of the EcoRV restriction–modification system has been shown to strongly inhibit the activity of both the endonuclease and the methyltransferase. oup.com This inhibition occurs even when the modified nucleotide is not the direct target for enzymatic action. Furthermore, upon exposure to UVA light, cells that have incorporated 4'-thiothymidine (S4TdR) into their DNA exhibit a synergistic toxic response. This is believed to be caused by the formation of DNA adducts, which are damaging lesions that can block replication and transcription, ultimately leading to cell death. researchgate.net

A significant mechanism of action for certain 4'-thio analogs is the modulation of DNA methylation, an epigenetic process critical for gene regulation that is often dysregulated in cancer. The compounds 4'-thio-2'-deoxycytidine (T-dCyd) and 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) have been identified as potent agents that deplete DNA methyltransferase 1 (DNMT1), the key enzyme responsible for maintaining DNA methylation patterns during cell division. medchemexpress.comresearchgate.net

Sensitization to Other Investigational Therapeutic Modalities (preclinical studies)

In addition to their direct cytotoxic effects, 4'-thionucleoside analogs are being investigated for their ability to enhance the efficacy of other cancer therapies, such as photodynamic therapy and radiotherapy. This sensitizing potential could allow for lower, less toxic doses of conventional treatments.

Photodynamic therapy (PDT) is a treatment that uses a photosensitizing drug and a specific type of light to kill cancer cells. The nucleoside analog 4-thiothymidine (B1630790) has shown significant promise as a photosensitizer for PDT. nih.govresearchgate.net A key feature of 4-thiothymidine is its strong absorption of UVA light, a property not shared by natural nucleosides. researchgate.net

When cancer cells are incubated with 4-thiothymidine, the analog is incorporated into their DNA during replication. researchgate.net Subsequent exposure to low, non-toxic doses of UVA light activates the incorporated 4-thiothymidine, leading to a potent cytotoxic effect. kcl.ac.uknih.gov This approach has demonstrated high selectivity for rapidly dividing cancer cells over normal cells, which have a much lower rate of DNA replication. researchgate.net The effectiveness of this combination has been shown in vitro in numerous cancer cell lines and, importantly, in ex vivo studies using biopsies of human basal cell carcinoma and squamous cell carcinoma, where it caused extensive apoptotic death of malignant cells while leaving normal skin relatively unaffected. nih.govresearchgate.net

Radiosensitizers are compounds that make tumor cells more susceptible to the damaging effects of radiation therapy. nih.gov Nucleoside analogs are a well-established class of potential radiosensitizers. taylorfrancis.com Preclinical research has demonstrated that 4'-thio pyrimidine (B1678525) analogs can enhance the killing of cancer cells by ionizing radiation.

A study on 5-iodo-4-thio-2'-deoxyuridine (ISdU), a 4'-thionucleoside analog, reported its effectiveness as a radiosensitizer. nih.gov In clonogenic assays, pre-treatment of MCF-7 breast cancer cells with ISdU significantly reduced their survival following exposure to X-rays compared to cells treated with radiation alone. For example, at a radiation dose of 1 Gy, the surviving fraction of cells was reduced from 68.2% to 40.8% when pre-incubated with 100 µM of ISdU. nih.gov The mechanism for this radiosensitizing effect was linked, at least in part, to an increase in the formation of DNA double-strand breaks, one of the most lethal forms of radiation-induced damage. nih.gov These findings suggest that incorporating 4'-thio analogs into DNA can create a vulnerability that is exploited by radiation, thereby enhancing the therapeutic effect. mdpi.com

DNMT1 Depletion as an Antineoplastic Strategy in Preclinical Models

The depletion of DNA methyltransferase 1 (DNMT1) is a recognized and rational strategy in the development of anticancer therapies. researchgate.net DNMT1 is the enzyme responsible for maintaining DNA methylation patterns during cell replication. researchgate.net In many cancers, the stability of the DNMT1 protein is increased, leading to hypermethylation of CpG islands in the regulatory regions of tumor suppressor genes. This epigenetic modification silences these genes, akin to an inactivating mutation, and contributes to tumorigenesis. researchgate.netnih.gov

Agents that can inhibit or deplete DNMT1 are of significant clinical interest due to their potential to reverse this gene silencing and reactivate tumor suppressor genes, leading to tumor growth arrest and apoptosis. researchgate.net Currently approved DNA hypomethylating nucleosides, such as decitabine (B1684300) (aza-dCyd) and azacitidine (aza-Cyd), function in part by depleting DNMT1. nih.gov However, the search for novel DNMT1 depleting agents with improved efficacy and reduced toxicity continues. nih.gov

Within this context, 4'-thio modified 2'-deoxycytidine (dCyd) analogs, such as 4'-thio-2'-deoxycytidine (T-dCyd) and 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd), have been identified as potent DNMT1 depleting agents in both in vitro and in vivo cancer models. nih.gov Research indicates that these analogs, once incorporated into DNA, engage the active site of DNMT1. researchgate.net This interaction is believed to lead to the degradation or inactivation of the enzyme, thereby depleting its levels within the cell.

The efficacy of T-dCyd in depleting DNMT1 has been shown to vary across different cancer cell lines. For instance, it markedly depleted DNMT1 in CCRF-CEM and KG1a leukemia cell lines, as well as in NCI-H23 lung carcinoma cells. nih.gov In contrast, it was not effective in HCT-116 colon or IGROV-1 ovarian tumor cell lines. nih.gov On the other hand, aza-T-dCyd demonstrated potent DNMT1 depletion across all these cell lines, suggesting that minor structural differences in these analogs can lead to different mechanisms of DNMT1 turnover. nih.gov

The selectivity of these compounds is a key area of investigation. Notably, the selectivity index of aza-T-dCyd has been reported to be at least tenfold greater than that of decitabine, suggesting the potential for a better therapeutic window with less toxicity. nih.govresearchgate.net

Table 1: In Vitro DNMT1 Depletion by 4'-Thio-2'-deoxycytidine Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | DNMT1 Depletion |

| 4'-thio-2'-deoxycytidine (T-dCyd) | CCRF-CEM | Leukemia | Marked Depletion nih.gov |

| KG1a | Leukemia | Marked Depletion nih.gov | |

| NCI-H23 | Lung Carcinoma | Marked Depletion nih.gov | |

| HCT-116 | Colon Carcinoma | Ineffective nih.gov | |

| IGROV-1 | Ovarian Carcinoma | Ineffective nih.gov | |

| 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) | CCRF-CEM | Leukemia | Potent Depletion nih.gov |

| KG1a | Leukemia | Potent Depletion nih.gov | |

| NCI-H23 | Lung Carcinoma | Potent Depletion nih.gov | |

| HCT-116 | Colon Carcinoma | Potent Depletion nih.gov | |

| IGROV-1 | Ovarian Carcinoma | Potent Depletion nih.gov |

Preclinical Efficacy Studies in Tumor Xenograft Models

Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, are considered powerful tools in preclinical cancer research. nih.govmdpi.com These models often preserve the histological and genetic characteristics of the original tumor more faithfully than cell line-derived xenografts, potentially offering a more accurate prediction of clinical response to anticancer drugs. nih.govmdpi.com

Preclinical studies utilizing human tumor xenografts have demonstrated the in vivo antitumor efficacy of 4'-thio-2'-deoxycytidine analogs. nih.govresearchgate.net Both T-dCyd and aza-T-dCyd have been shown to deplete DNMT1 in these in vivo models, which correlates with a significant reduction in tumor growth. nih.gov

The antitumor activity of these compounds has been observed in xenograft models of both leukemia and solid tumors. researchgate.net For example, aza-T-dCyd has shown improved preclinical antitumor activity in these models compared to other agents. researchgate.net The enhanced stability and incorporation into DNA of aza-T-dCyd are thought to contribute to its potent in vivo effects. researchgate.net

The research into these 4'-thio nucleoside analogs highlights their potential as a new class of clinically effective DNMT1 depleting anticancer compounds. nih.gov The promising results from preclinical xenograft models have provided the basis for further development, including first-in-human clinical trials for compounds like 4'-thio-2'-deoxycytidine (TdCyd). researchgate.net

Table 2: Summary of Preclinical Efficacy of 4'-Thio-2'-deoxycytidine Analogs in Tumor Xenograft Models

| Compound | Model Type | Key Findings | Reference |

| 4'-thio-2'-deoxycytidine (T-dCyd) | Human Tumor Xenografts | Depleted DNMT1 in vivo, Markedly reduced tumor growth. | nih.gov |

| 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) | Human Tumor Xenografts | Depleted DNMT1 in vivo, Markedly reduced tumor growth, Improved preclinical antitumor activity in leukemia and solid tumor models. | researchgate.netnih.gov |

Structure Activity Relationship Sar and Rational Design of 4 Thionucleosides

Impact of 4'-Thio Substitution on Nucleoside Conformation and Sugar Puckering

The introduction of a sulfur atom at the 4'-position of the nucleoside sugar ring, a modification that gives rise to 4'-thionucleosides, induces significant changes in the molecule's three-dimensional structure. The replacement of the furanose ring oxygen with the larger, less electronegative, and more polarizable sulfur atom alters the delicate balance of electronic and steric forces that govern the puckering of the sugar ring. elsevierpure.comresearchgate.net

This substitution has a pronounced effect on the pseudorotational equilibrium of the furanose ring, which describes the continuous conformational changes of the five-membered ring. In natural deoxyribonucleosides, the sugar typically exists in a dynamic equilibrium between the C2'-endo (South) and C3'-endo (North) conformations. However, the 4'-thio modification tends to favor a C3'-exo conformation. researchgate.net This shift in sugar puckering can significantly influence how the nucleoside analog fits into the active site of viral or cellular enzymes, thereby affecting its biological activity. researchgate.net The altered conformation can lead to enhanced or diminished binding to target enzymes compared to their natural oxygen-containing counterparts. elsevierpure.com

Influence of Nucleobase Modifications on Biological Activity of 4'-Thio Analogs

The biological profile of 4'-thionucleosides can be further fine-tuned by modifying the attached nucleobase. These modifications can impact the molecule's ability to be recognized by viral or cellular kinases for phosphorylation, a crucial step for activation, and its interaction with polymerases.

Role of 5-Substitutions in the Pyrimidine (B1678525) Ring (e.g., 5-bromo, 5-iodo)

Modifications at the 5-position of the pyrimidine ring in 4'-thionucleosides have been extensively explored to enhance their antiviral potency. The introduction of halogen atoms, such as bromine or iodine, can significantly impact the compound's biological activity. For instance, a series of 5-substituted 2'-deoxy-4'-thiopyrimidine nucleosides have demonstrated significant activity against orthopoxviruses like vaccinia and cowpox virus. nih.gov

One notable example is 1-(2'-deoxy-4'-thio-β-d-ribofuranosyl)-5-iodouracil, also known as 4'-thioIDU, which has shown potent in vitro activity against these viruses. nih.gov The antiviral activity of these 5-substituted analogs is often dependent on the nature of the substituent. Studies have shown that analogs with larger, more lipophilic groups at the 5-position can exhibit increased antiviral efficacy.

| Compound | Virus | EC50 (µM) |

| 4'-thioIDU | Vaccinia Virus | ~1 |

| 4'-thioIDU | Cowpox Virus | ~1 |

Effects of Other Purine (B94841) and Pyrimidine Base Modifications

Beyond 5-substitutions in pyrimidines, a wide range of other modifications to both purine and pyrimidine bases of 4'-thionucleosides have been investigated. These modifications aim to improve the therapeutic index of the parent compounds by enhancing their antiviral activity while minimizing cytotoxicity.

For example, the synthesis of 4'-thio-2'-deoxy purine nucleoside analogs, including derivatives of adenosine, inosine, and guanosine, has been a focus of research. nih.gov The biological evaluation of these compounds has revealed that the nature of the purine base plays a critical role in their activity spectrum. Similarly, modifications to the pyrimidine base, other than at the 5-position, have been explored to modulate the biological properties of 4'-thionucleosides. nih.gov The goal of these modifications is often to create nucleoside analogs that are better substrates for viral enzymes than for host cell enzymes, leading to selective antiviral action.

Effect of Sugar Moiety Modifications on Enzyme Interactions and Biological Profiles

In addition to the foundational 4'-thio substitution, further modifications to the sugar moiety itself have proven to be a fruitful strategy for optimizing the biological profiles of these nucleoside analogs. These changes can influence the molecule's interaction with key enzymes involved in its activation and mechanism of action. nih.gov

Exploration of 3'-Deoxy and 3'-Azido Modifications

The removal of the hydroxyl group at the 3'-position to create 3'-deoxy-4'-thionucleosides is a key modification that can impart potent antiviral activity. The absence of the 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond during DNA synthesis, leads to chain termination when these analogs are incorporated into a growing DNA strand by a viral polymerase. This is a well-established mechanism of action for many antiviral nucleoside analogs.

The combination of the 3'-deoxy and 4'-thio modifications in a thymidine (B127349) analog results in 4'-Thio-3'-deoxythymidine . While this specific compound has been synthesized, its biological activity has been reported as not detectable. nih.gov

In contrast, the introduction of an azido (B1232118) group at the 3'-position (3'-azido modification) has yielded compounds with significant biological activity. For instance, 3'-azido-4'-thio-deoxythymidine has been synthesized, but it was found to be non-toxic and lacked detectable biological activity. nih.gov However, other 3'-azido-4'-thionucleosides have shown activity against human cytomegalovirus (HCMV). elsevierpure.com

| Compound | Virus | Activity |

| This compound | HIV, Herpesviruses | Not biologically active |

| 3'-Azido-4'-thio-deoxythymidine | HIV, Herpesviruses | Not biologically active |

| D-2'-azido-2',3'-dideoxy-4'-thionucleosides | HCMV | Active |

| L-2'-azido-2',3'-dideoxy-4'-thionucleosides | HCMV | Active |

Characterization of 2',3'-Dideoxy and 2',3'-Didehydro Variants

The development of 2',3'-dideoxy-4'-thionucleosides has been a significant area of research in the quest for anti-HIV agents. A series of these analogs, including those with purine and pyrimidine bases, have been synthesized and evaluated. acs.org Among them, 2',3'-dideoxy-4'-thiocytidine displayed modest but significant activity against HIV in vitro. acs.org

Furthermore, the introduction of a double bond between the 2' and 3' carbons of the sugar ring, creating 2',3'-didehydro-2',3'-dideoxy-4'-thionucleosides (4'-thio-d4Ns), has yielded compounds with interesting antiviral profiles. acs.orgnih.gov For example, various 2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides have been synthesized and tested against HIV-1. acs.orgnih.gov The cytidine (B196190) and 5-fluorocytidine (B16351) analogs in this series showed potent anti-HIV activity. acs.orgnih.gov

| Compound | Virus | EC50 (µM) |

| 2',3'-Dideoxy-4'-thiocytidine | HIV | Modestly Active |

| 2',3'-Didehydro-2',3'-dideoxy-2'-fluoro-4'-thiocytidine | HIV-1 | 1.3 |

| 2',3'-Didehydro-2',3'-dideoxy-2'-fluoro-5-fluorocytidine | HIV-1 | 11.6 |

| 2',3'-Didehydro-2',3'-dideoxy-2'-fluoro-4'-thioadenosine | HIV-1 | 8.1 |

Evaluation of Other 4'-Substituted Nucleosides Beyond Sulfur

The exploration of bioisosteric replacements for the 4'-oxygen has extended beyond sulfur to include other elements like selenium and nitrogen, and even tellurium, leading to the synthesis and evaluation of 4'-seleno-, 4'-aza-, and 4'-telluro-nucleosides.

4'-Seleno-Nucleosides: The introduction of a selenium atom, which is larger and more polarizable than sulfur, at the 4'-position significantly alters the nucleoside's properties. For instance, the synthesis of 4'-selenothymidine and its 3'-azido derivative, 4'-seleno-AZT, was accomplished to explore their potential as antiviral agents. However, in contrast to the potent anti-HIV activity of AZT, 4'-seleno-AZT displayed no significant activity against HIV-1. researchgate.net Similarly, a series of L-2',3'-dideoxy-4'-selenonucleosides were synthesized and evaluated for their anti-HIV activity, but they also failed to show significant antiviral effects. The lack of activity in these selenonucleosides is thought to be due to conformational changes induced by the bulky selenium atom, which may hinder their phosphorylation by cellular kinases, a crucial step for their activation.

4'-Aza-Nucleosides: The replacement of the 4'-oxygen with a nitrogen atom has led to the development of 4'-azanucleosides with interesting biological profiles. A notable example is 5-aza-4′-thio-2′-deoxycytidine (aza-T-dCyd), which has demonstrated potent activity as a DNA methyltransferase 1 (DNMT1) depleting agent. nih.gov When compared to its non-thio counterpart, 5-aza-2'-deoxycytidine (decitabine), aza-T-dCyd showed comparable efficacy in depleting DNMT1 in tumor models but with markedly lower toxicity. nih.gov This suggests that the combination of a 4'-thio and a 5-aza modification can lead to a more favorable therapeutic index. Furthermore, a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides have been synthesized and shown to exhibit a broad range of antiviral activities against various RNA viruses. nih.gov

4'-Telluro-Nucleosides: The investigation of even larger chalcogens has led to the synthesis of tellurium-containing nucleoside analogs. Recent studies have explored AZT derivatives containing selenium and tellurium for their antiviral activity against SARS-CoV-2. These studies have indicated that such modifications can be a viable strategy for developing novel antiviral compounds.

Table 1: Comparative Biological Activity of 4'-Substituted Nucleosides

| 4'-Substitution | Compound Example | Key Biological Finding | Reference |

|---|---|---|---|

| Selenium (Se) | 4'-Seleno-AZT | No significant anti-HIV-1 activity. | researchgate.net |

| Nitrogen (Aza) | 5-Aza-4′-thio-2′-deoxycytidine (aza-T-dCyd) | Potent DNMT1-depleting agent with lower toxicity than its non-thio counterpart. | nih.gov |

| Nitrogen (Aza) | 1′-Substituted 4-aza-7,9-dideazaadenosine C-nucleosides | Broad-spectrum antiviral activity against RNA viruses. | nih.gov |

Stereochemical Considerations in the Activity Profiles of 4'-Thionucleosides (e.g., D- vs. L-Enantiomers)

The stereochemistry of the sugar moiety in nucleoside analogs is a critical determinant of their biological activity. While natural nucleosides belong to the D-series, the synthesis and evaluation of their unnatural L-enantiomers have often revealed surprising and potent biological effects.

In the realm of 4'-thionucleosides, the stereochemical configuration dictates the molecule's interaction with viral and cellular enzymes. A significant example is the study of D- and L-β-3'-fluoro-2',3'-unsaturated-4'-thionucleosides as anti-HIV agents. nih.gov In this series, the D-enantiomers were devoid of any significant antiviral activity against HIV-1. In stark contrast, the corresponding L-nucleosides, specifically the cytosine and 5-fluorocytosine (B48100) derivatives, exhibited potent anti-HIV activity with low cytotoxicity. nih.gov Molecular modeling studies suggested that the 3'-fluorine atom of the D-enantiomer's triphosphate form has an unfavorable electrostatic interaction with its own triphosphate moiety, leading to a decreased binding affinity for HIV-1 reverse transcriptase. Conversely, the L-enantiomer's triphosphate fits well into the active site of the enzyme. nih.gov

This stereochemical preference is not universal and can be influenced by other modifications in the nucleoside structure. The synthesis and evaluation of various D- and L-2'-azido-2',3'-dideoxy-4'-thionucleosides have also been undertaken to explore their antiviral potential. researchgate.net The differential activity between D- and L-enantiomers underscores the importance of stereochemistry in the rational design of 4'-thionucleoside analogs and highlights the potential of L-nucleosides as a source of novel therapeutic agents.

Computational Approaches to Structure-Activity Relationship Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity relationships of bioactive molecules and guiding the rational design of new therapeutic agents. For 4'-thionucleosides, various computational approaches have been employed to understand their mechanism of action and to predict the activity of novel analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4'-Thionucleosides

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For nucleoside analogs, QSAR models can help identify the key structural features that govern their antiviral or anticancer potency.

While specific QSAR models exclusively for 4'-thionucleosides are not extensively reported in the reviewed literature, broader QSAR studies on pyrimidine nucleosides as anti-HIV agents have provided relevant insights. One such study revealed that the antiviral activity is significantly influenced by the hydrophobicity and steric properties of the substituent at the C5 position of the pyrimidine ring, as well as the steric properties of the substituent at the 3' position of the sugar ring. nih.gov These findings suggest that for 4'-thionucleosides, modifications at these positions, in conjunction with the 4'-thio substitution, would be critical for optimizing antiviral activity. The development of QSAR models that specifically incorporate descriptors for the 4'-thio group would be a valuable step towards a more precise prediction of the biological activity of this class of compounds.

Molecular Docking Studies of this compound with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method provides crucial information about the binding mode, affinity, and specific interactions between the ligand and the active site of the enzyme.

For 4'-thionucleosides, molecular docking studies have been instrumental in understanding their interaction with viral enzymes such as HIV-1 reverse transcriptase (RT). It has been shown that the 5'-triphosphate of 4-thiothymidine (B1630790) is an excellent substrate for HIV-1 RT, with kinetic parameters comparable to the natural substrate, TTP. nih.gov This indicates that the 4'-sulfur atom does not prevent the molecule from being recognized and utilized by the viral polymerase.

In Silico Predictions for Novel 4'-Thionucleoside Analogs

In silico methods are increasingly used to design and predict the biological activity of novel compounds before their synthesis, thereby saving time and resources. These approaches range from virtual screening of large compound libraries to the de novo design of molecules with desired properties.

The design of novel 4'-thionucleoside analogs has been guided by in silico approaches. mdpi.comresearchgate.net For instance, the design of new analogs often starts with a known active compound, and modifications are introduced virtually to predict their effect on binding affinity and activity. This can involve altering substituents on the nucleobase or the sugar moiety. Computational tools can predict how these changes will affect the molecule's shape, electronic properties, and interaction with the target enzyme. While the reviewed literature does not provide specific examples of in silico predictions leading to the discovery of a particular 4'-thionucleoside analog, the general use of these methods in nucleoside drug discovery is well-established. researchgate.netmdpi.comnih.govnih.govresearchgate.net The continued development and application of more accurate predictive models will undoubtedly accelerate the discovery of new and more effective 4'-thionucleoside-based therapies.

Advanced Research Applications and Methodological Investigations Involving 4 Thio 3 Deoxythymidine

Tracer Development for Positron Emission Tomography (PET) in Preclinical Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging modality that allows for the in vivo visualization and quantification of biological processes. The development of specific radiotracers is central to the utility of PET. 4'-Thio-3'-deoxythymidine, when radiolabeled, has emerged as a significant tracer for monitoring DNA synthesis, a hallmark of cellular proliferation.

The radiolabeled analogue, 4'-[methyl-¹¹C]-thiothymidine (¹¹C-4DST), has been developed and investigated as a PET tracer to directly measure the rate of DNA synthesis in vivo. biosyn.comnih.gov The rationale behind its use lies in its structural similarity to thymidine (B127349), a natural precursor for DNA synthesis. The substitution of the 4'-oxygen with a sulfur atom confers resistance to catabolism by thymidine phosphorylase, a significant advantage over using radiolabeled thymidine, which is rapidly broken down in the body. nih.gov This resistance allows for a clearer signal related to its incorporation into DNA.

Whole-body PET scans in healthy volunteers have shown that ¹¹C-4DST accumulates in tissues with high rates of DNA synthesis, such as the bone marrow and spleen, supporting its role as a marker for proliferation. nih.gov Studies in animal models with various tumor xenografts have demonstrated high uptake of ¹¹C-4DST in tumor tissues. nih.gov Furthermore, analysis of these tissues has confirmed that the radioactivity from ¹¹C-4DST is predominantly located within the DNA fraction, validating its mechanism as a tracer for DNA synthesis. nih.gov

The performance of ¹¹C-4DST as a proliferation tracer has been extensively compared with other established PET tracers, most notably 3'-deoxy-3'-[¹⁸F]fluorothymidine (¹⁸F-FLT) and radiolabeled thymidine itself.

A key advantage of ¹¹C-4DST over ¹⁸F-FLT is its direct incorporation into the DNA strand. nih.govnih.gov In contrast, ¹⁸F-FLT is phosphorylated by thymidine kinase 1 (TK1) and becomes trapped within the cell but is not incorporated into DNA. nih.gov This fundamental difference in their mechanism of action can lead to variations in their utility for monitoring specific biological processes. For instance, the irreversible incorporation of ¹¹C-4DST into DNA is thought to contribute to a more sensitive tumor uptake compared to ¹⁸F-FLT, where the phosphorylated tracer can be subject to dephosphorylation and efflux from the cell. nih.gov

In a comparative study involving patients with multiple myeloma, both ¹¹C-4DST and ¹¹C-methionine were found to be more sensitive than ¹⁸F-FDG for detecting active lesions. nih.gov In advanced renal cell carcinoma, ¹¹C-4DST uptake showed a stronger correlation with the proliferation marker Ki-67 (r = 0.61) compared to ¹⁸F-FDG (r = 0.43). nih.gov

| Tracer | Mechanism of Action | Key Advantages | Key Disadvantages |

| ¹¹C-4'-Thiothymidine (¹¹C-4DST) | Incorporated into DNA | Direct measure of DNA synthesis, resistant to catabolism | Short half-life of ¹¹C (20.4 min), slower metabolism |

| 3'-Deoxy-3'-[¹⁸F]fluorothymidine (¹⁸F-FLT) | Trapped in the cell after phosphorylation, not incorporated into DNA | Longer half-life of ¹⁸F (109.8 min) | Indirect measure of DNA synthesis, potential for dephosphorylation and efflux |

| ¹¹C-Thymidine | Incorporated into DNA | Natural substrate | Rapid catabolism complicates image analysis |

Understanding the kinetic behavior and metabolic fate of ¹¹C-4DST is crucial for optimizing imaging protocols and accurately quantifying DNA synthesis rates. The metabolism of ¹¹C-4DST has been shown to be significantly slower than that of both thymidine and ¹⁸F-FLT. nih.gov Following cellular uptake, ¹¹C-4DST is sequentially phosphorylated to its monophosphate, diphosphate (B83284), and triphosphate forms before being incorporated into DNA.

Kinetic modeling is employed to analyze the dynamic PET data and extract quantitative parameters that reflect biological processes. nih.govradiologykey.com These models account for the delivery of the tracer to the tissue, its transport across the cell membrane, and its subsequent metabolic trapping. For ¹¹C-4DST, the irreversible nature of its incorporation into DNA simplifies certain aspects of the kinetic modeling compared to tracers with reversible binding. nih.gov

The biodistribution of ¹¹C-4DST in humans has been characterized, with the highest absorbed radiation dose estimated to be in the urinary bladder wall and kidneys. nih.gov The effective dose has been calculated to be lower than that of ¹⁸F-labeled radiopharmaceuticals, which is an important consideration for clinical applications. nih.gov The development of optimized imaging protocols involves determining the ideal time window for image acquisition post-injection to maximize the signal from tracer incorporated into DNA while minimizing background signal.

Utilization in Oligonucleotide Synthesis for Biochemical Probes and Mechanistic Studies

The incorporation of this compound into synthetic oligonucleotides provides a powerful tool for investigating the intricate world of nucleic acid interactions and functions. These modified oligonucleotides serve as sophisticated biochemical probes for a variety of experimental approaches.

4'-Thiothymidine (B166157) is a photolabile nucleoside, making it a valuable component for photo-crosslinking and photoaffinity labeling experiments. biosyn.comnih.gov Upon irradiation with UV light of an appropriate wavelength (typically around 366 nm), the 4-thiocarbonyl group can be excited to form a reactive species that can covalently crosslink with adjacent molecules. nih.govnih.gov

This property is exploited to "trap" transient interactions between the modified oligonucleotide and other molecules, such as proteins or other nucleic acid strands. nih.gov In photoaffinity labeling, a 4'-thio-modified oligonucleotide is used as a bait to identify and characterize binding partners from complex biological mixtures. nih.gov The covalent crosslink allows for the subsequent isolation and identification of the interacting species, often by techniques like mass spectrometry.

Furthermore, 4-thiothymidine (B1630790) has been utilized in template-directed photoligation of oligonucleotides. nih.govnih.gov In this approach, an oligonucleotide containing a 5'-terminal 4-thiothymidine can be photochemically ligated to another oligonucleotide with a 3'-terminal thymidine when they are brought into proximity on a complementary template strand. nih.govnih.gov This technique has potential applications in the development of phototriggered antisense and antigene technologies.

Probing Nuclease and Polymerase Interactions with 4'-Thio-Modified Nucleic Acids

The introduction of a sulfur atom into the sugar ring of a nucleotide, creating a 4'-thio modification, significantly alters its chemical properties and, consequently, its interaction with enzymes that process nucleic acids, such as nucleases and polymerases. These modifications have been instrumental in elucidating enzyme mechanisms and enhancing the stability of therapeutic oligonucleotides.

Research has shown that oligonucleotides containing 4'-thio-modified nucleosides exhibit increased resistance to degradation by certain nucleases. For instance, the incorporation of 4'-thio-2'-deoxyribonucleosides into DNA strands can confer improved protection against endonucleases. This enhanced stability is a critical attribute for applications like antisense therapy and RNA interference, where preserving the integrity of the nucleic acid drug is paramount. Some studies indicate that 4'-thio modifications can provide resistance to both exonucleases and endonucleases, leading to an increased half-life of RNA in biological environments like human serum.

The impact of the 4'-thio modification extends to more specific enzyme-substrate interactions. A notable example is its effect on RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA hybrid. The presence of a 4'-thio-DNA modification can render the RNA strand in the duplex significantly more resistant to degradation by RNase H. Furthermore, DNA containing 4'-thio-2'-deoxycytidine has been observed to inhibit the action of methyltransferases, enzymes crucial for epigenetic regulation.

Interactions with DNA polymerases are also profoundly affected. While polymerases can incorporate these modified nucleotides into a growing DNA strand, the efficiency and fidelity of this process can vary. The stereochemistry of the modification is crucial, as polymerases often exhibit a preference for specific isomers. The study of how different polymerases handle these analogs provides valuable insights into the flexibility and constraints of the enzyme's active site. It was initially uncertain whether complex molecular machines like the ribosome could accommodate such modified nucleotides during protein synthesis, but their successful use in various applications suggests a degree of tolerance.

Table 1: Effects of 4'-Thio Modification on Enzyme Interactions

| Enzyme Class | Observed Effect of 4'-Thio Modification | Research Implication |

|---|---|---|

| Endonucleases/Exonucleases | Increased resistance of the nucleic acid to cleavage. nih.govuwo.ca | Enhancement of oligonucleotide stability for therapeutic use. |

| RNase H | Increased resistance of the RNA strand in a DNA-RNA hybrid to degradation. nih.gov | Modulation of RNA-DNA hybrid metabolism. |

| DNA Methyltransferases | Inhibition of methylation activity. nih.gov | Probing epigenetic mechanisms. |

| DNA Polymerases | Can be incorporated, but may affect efficiency and fidelity. osti.gov | Study of polymerase active site and mechanism. |

Spectroscopic Characterization Techniques (e.g., NMR, UV Spectroscopy) for 4'-Thionucleosides